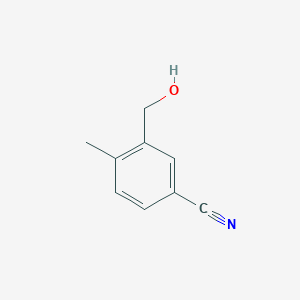

3-(Hydroxymethyl)-4-methylbenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)-4-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-7-2-3-8(5-10)4-9(7)6-11/h2-4,11H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVYZWCLOFTTEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C#N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for Benzonitrile (B105546) Core Construction

The formation of the substituted benzonitrile scaffold is a critical first step in the synthesis of 3-(Hydroxymethyl)-4-methylbenzonitrile. Two classical and versatile methods for this purpose are Nucleophilic Aromatic Substitution (SNAr) and Ullmann-type coupling reactions.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) provides a direct route to introduce a cyano group onto an aromatic ring that is activated by electron-withdrawing groups. In the context of synthesizing the precursor to this compound, a plausible strategy would involve the displacement of a suitable leaving group, such as a halogen, from a 3-halo-4-methyl-substituted benzene (B151609) derivative with a cyanide salt.

The efficiency of SNAr reactions is highly dependent on the nature of the leaving group and the presence of activating groups on the aromatic ring. For a substrate like 3-fluoro-4-methyl-nitrobenzene, the nitro group at the para position to the fluorine leaving group would strongly activate the ring towards nucleophilic attack by a cyanide anion.

Table 1: Plausible Reaction Parameters for SNAr towards a Benzonitrile Precursor

| Starting Material | Reagent | Solvent | Temperature | Product |

|---|---|---|---|---|

| 3-Fluoro-4-methylnitrobenzene | Sodium Cyanide | DMSO | 100-150 °C | 4-Methyl-3-nitrobenzonitrile |

Note: This table represents hypothetical reaction conditions based on general principles of SNAr reactions for the synthesis of aryl nitriles. Specific conditions would require experimental optimization.

Ullmann-Type Coupling Reactions

The Ullmann reaction and its modern variations offer a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org In the synthesis of substituted benzonitriles, an Ullmann-type coupling could be employed to introduce the methyl or a precursor to the hydroxymethyl group onto a pre-functionalized benzonitrile ring.

Aryl halides or triflates can be coupled with a variety of reagents in the presence of a copper catalyst, often with the aid of a ligand to facilitate the reaction. nih.gov For instance, a 3-halobenzonitrile could potentially be coupled with an organometallic reagent containing a protected hydroxymethyl group or a formyl group that can be later reduced.

The classic Ullmann reaction typically involves the copper-promoted coupling of two aryl halides to form a biaryl linkage. organic-chemistry.org However, modern Ullmann-type reactions have expanded the scope to include cross-coupling of aryl halides with a wide range of nucleophiles. nih.gov

Introduction and Manipulation of the Hydroxymethyl Group

Once the 4-methylbenzonitrile core is established, the introduction of the hydroxymethyl group at the 3-position is the next key transformation. This can be achieved through various synthetic routes, including the reduction of a corresponding aldehyde, reactions involving formaldehyde (B43269), or through modern catalytic methods like hydrosilylation.

Reduction of Formyl Precursors (e.g., 4-bromo-3-formylbenzonitrile)

A common and reliable method for the synthesis of benzylic alcohols is the reduction of the corresponding benzaldehyde. In a synthesis targeting this compound, the precursor 3-formyl-4-methylbenzonitrile (B3256745) would be the ideal starting material for this step. The reduction can be efficiently carried out using a variety of reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is widely used for the reduction of aldehydes and ketones to their corresponding alcohols. commonorganicchemistry.combritannica.com The reaction is typically performed in alcoholic solvents like methanol (B129727) or ethanol (B145695) at room temperature or below. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used, though it is less selective and requires anhydrous conditions. britannica.com

A documented example for a closely related compound, the reduction of 4-bromo-3-formylbenzonitrile, provides a practical illustration of this methodology.

Table 2: Experimental Conditions for the Reduction of 4-bromo-3-formylbenzonitrile

| Starting Material | Reagent | Solvent | Temperature | Reaction Time | Yield | Reference |

|---|

This procedure highlights the efficiency and mild conditions associated with the borohydride reduction of a substituted formylbenzonitrile, a method directly applicable to the synthesis of this compound from its formyl precursor.

Formaldehyde-Mediated Reactions

Formaldehyde is a versatile C1 building block that can be used to introduce a hydroxymethyl group onto an aromatic ring. wikipedia.org This can be achieved through electrophilic aromatic substitution under acidic conditions (a form of chloromethylation followed by hydrolysis) or through reactions involving organometallic intermediates.

For instance, a Grignard reagent or an organolithium species derived from a 3-halo-4-methylbenzonitrile could react with formaldehyde to yield the desired this compound. This approach requires careful control of reaction conditions to avoid side reactions.

Radical hydroxymethylation using formaldehyde has also been explored, offering an alternative pathway for the installation of the -CH₂OH group. researchgate.netnih.govrsc.org

Hydrosilylation via Transition Metal Catalysis (e.g., Fe complexes)

Transition metal-catalyzed hydrosilylation of aldehydes presents a modern and efficient method for their reduction to alcohols. This reaction involves the addition of a silicon-hydride bond across the carbonyl double bond, followed by hydrolysis to yield the alcohol. Iron, being an earth-abundant and low-cost metal, has emerged as a promising catalyst for such transformations.

The synthesis of 4-(hydroxymethyl)benzonitrile (B1214540) has been reported via a hydrosilylation reaction in the presence of an iron complex, Bu₄N[Fe(CO)₃(NO)]. rsc.org This indicates the feasibility of employing iron-catalyzed hydrosilylation for the reduction of the formyl group in 3-formyl-4-methylbenzonitrile. The reaction typically proceeds under mild conditions and demonstrates good functional group tolerance.

Table 3: Overview of Potential Catalytic Systems for Hydrosilylation of Formylbenzonitriles

| Catalyst Type | Hydrosilane | Solvent | Key Features |

|---|---|---|---|

| Iron Complexes | Polymethylhydrosiloxane (PMHS) | Toluene (B28343), THF | Earth-abundant metal, mild conditions, high chemoselectivity |

| Ruthenium Complexes | Phenylsilane | Dichloromethane | High efficiency, broad substrate scope |

This table provides a general overview of catalyst systems that could be adapted for the target transformation based on literature precedents for aldehyde hydrosilylation.

Functionalization of the Methyl Moiety

The methyl group attached to the benzene ring is a key site for functionalization, primarily through free-radical substitution reactions.

Selective Bromination Reactions (e.g., with N-bromosuccinimide)

The benzylic protons of the methyl group in this compound are susceptible to radical abstraction, making this position ideal for selective bromination. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator, is a common method for achieving this transformation. wikipedia.orgmychemblog.comijrpc.commanac-inc.co.jp The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl4) under reflux conditions. mychemblog.comfrontiersin.org A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the reaction. mychemblog.comfrontiersin.org The mechanism proceeds via a free-radical chain reaction. frontiersin.org The initiator generates a bromine radical from NBS, which then abstracts a hydrogen atom from the benzylic position of this compound. frontiersin.org The resulting benzylic radical is stabilized by resonance with the aromatic ring. This radical then reacts with a molecule of NBS to yield the brominated product, 3-(Bromomethyl)-4-methylbenzonitrile, and a succinimidyl radical, which continues the chain reaction. It is crucial to maintain a low concentration of bromine and hydrogen bromide in the reaction mixture to prevent competing electrophilic addition to any potential sites of unsaturation. organic-chemistry.org

| Reactant | Reagent | Initiator | Solvent | Conditions | Product |

| This compound | N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | Carbon Tetrachloride (CCl4) | Reflux, Light/Heat | 3-(Bromomethyl)-4-methylbenzonitrile |

Nitrile Group Transformations

The nitrile group is a versatile functional group that can undergo a variety of transformations, including reduction, hydrolysis, and cycloaddition reactions.

Reduction to Amine Derivatives

The nitrile group of this compound can be reduced to a primary amine, yielding 3-(Aminomethyl)-4-methylbenzyl alcohol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. numberanalytics.comnumberanalytics.commasterorganicchemistry.com The mechanism involves the nucleophilic addition of a hydride ion from LiAlH4 to the electrophilic carbon of the nitrile, followed by further reduction of the resulting imine intermediate. numberanalytics.com

Alternatively, catalytic hydrogenation can be employed. google.com This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel. The reaction is typically carried out under pressure and at elevated temperatures.

| Reactant | Reagent/Catalyst | Solvent | Conditions | Product |

| This compound | 1. LiAlH4 2. H2O | Diethyl ether or THF | Room Temperature | 3-(Aminomethyl)-4-methylbenzyl alcohol |

| This compound | H2, Pd/C | Ethanol or Methanol | Elevated Temperature and Pressure | 3-(Aminomethyl)-4-methylbenzyl alcohol |

Hydrolysis to Carboxamides

The nitrile group can be hydrolyzed to a carboxamide, 3-(Hydroxymethyl)-4-methylbenzamide, under controlled conditions. Both acidic and basic conditions can be employed for this transformation. Careful control of reaction parameters such as temperature and reaction time is necessary to prevent further hydrolysis to the corresponding carboxylic acid. wikipedia.orgprepchem.com

Acid-catalyzed hydrolysis typically involves heating the nitrile with a mineral acid, such as sulfuric acid or hydrochloric acid, in the presence of water. pcbiochemres.com The mechanism begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water. pcbiochemres.com

Base-catalyzed hydrolysis is generally carried out by heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521). wikipedia.org The hydroxide ion acts as the nucleophile, attacking the nitrile carbon. This method can be selective for the formation of the amide if the reaction conditions are carefully controlled. wikipedia.org

| Reactant | Reagent | Conditions | Product |

| This compound | H2SO4, H2O | Controlled heating | 3-(Hydroxymethyl)-4-methylbenzamide |

| This compound | NaOH, H2O | Controlled heating | 3-(Hydroxymethyl)-4-methylbenzamide |

Pinner Reaction for Amidine Synthesis

The Pinner reaction provides a route to synthesize amidines from nitriles. organic-chemistry.orgnumberanalytics.comorganic-chemistry.org The reaction of this compound with an alcohol, such as ethanol, in the presence of anhydrous hydrogen chloride gas leads to the formation of an imino ester hydrochloride, also known as a Pinner salt. wikipedia.orgnumberanalytics.com This intermediate, ethyl 3-(hydroxymethyl)-4-methylbenzenecarboximidate hydrochloride, can then be treated with ammonia (B1221849) or an amine to yield the corresponding amidine, 3-(Hydroxymethyl)-4-methylbenzamidine. wikipedia.orgnrochemistry.com The reaction must be carried out under anhydrous conditions to prevent the hydrolysis of the Pinner salt to an ester. nrochemistry.com

| Step | Reactants | Reagent | Solvent | Conditions | Intermediate/Product |

| 1 | This compound, Ethanol | Anhydrous HCl | Ethanol | Anhydrous | Ethyl 3-(hydroxymethyl)-4-methylbenzenecarboximidate hydrochloride |

| 2 | Ethyl 3-(hydroxymethyl)-4-methylbenzenecarboximidate hydrochloride | Ammonia | Ethanol | Anhydrous | 3-(Hydroxymethyl)-4-methylbenzamidine |

Click Chemistry Approaches for Triazole Integration

The integration of a triazole moiety onto the this compound scaffold can be achieved through "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. pcbiochemres.comwikipedia.orgnih.govmissouri.edunih.govnih.govresearchgate.nettcichemicals.combeilstein-journals.orgthieme-connect.dealliedacademies.org To participate in this reaction, the starting molecule must first be functionalized to contain either an azide or an alkyne group.

One potential strategy involves converting the hydroxymethyl group to an azide. This can be achieved by first converting the alcohol to a good leaving group, such as a tosylate or a mesylate, followed by nucleophilic substitution with sodium azide. The resulting 3-(azidomethyl)-4-methylbenzonitrile can then undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. pcbiochemres.commissouri.edu

Alternatively, an alkyne functionality can be introduced. For instance, following the bromination of the methyl group as described in section 2.3.1, the resulting 3-(Bromomethyl)-4-methylbenzonitrile could potentially be reacted with a small terminal alkyne, such as the anion of acetylene, via a nucleophilic substitution to install the alkyne group. This functionalized molecule could then react with an organic azide in a CuAAC reaction.

| Functionalization | Starting Material | Reagents | Intermediate | Click Reaction Partner | Catalyst | Product |

| Azide Introduction | This compound | 1. TsCl, Pyridine 2. NaN3 | 3-(Azidomethyl)-4-methylbenzonitrile | Terminal Alkyne | Copper(I) salt | 1,2,3-Triazole derivative |

| Alkyne Introduction | 3-(Bromomethyl)-4-methylbenzonitrile | HC≡CNa | 3-(Prop-2-yn-1-yl)-4-methylbenzonitrile | Organic Azide | Copper(I) salt | 1,2,3-Triazole derivative |

Stereoselective Synthesis Approaches

The presence of a stereocenter in derivatives of this compound necessitates stereoselective synthetic methods to isolate enantiomerically pure forms, which are crucial for applications in pharmaceuticals and materials science.

Enzymatic kinetic resolution (EKR) is a powerful technique for separating enantiomers of racemic alcohols. Lipases are frequently employed for this purpose due to their stereoselectivity, mild reaction conditions, and environmental compatibility. The process typically involves the selective acylation of one enantiomer in a racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer.

For a racemic mixture of this compound, a lipase-mediated acylation would proceed by selectively acylating either the (R)- or (S)-enantiomer, leaving the other enantiomer unreacted. The choice of lipase (B570770), acyl donor, and solvent is critical for achieving high enantiomeric excess (ee) and conversion.

Key Research Findings:

While specific studies on the enzymatic resolution of this compound are not extensively documented, research on structurally similar aromatic alcohols provides valuable insights. For instance, the kinetic resolution of racemic 1-phenylethanol (B42297) and other benzylic alcohols has been successfully achieved using lipases such as Candida antarctica Lipase B (CALB) and Pseudomonas cepacia lipase (PCL). These studies have demonstrated that vinyl acetate (B1210297) is often an effective acyl donor, leading to high conversions and enantioselectivity. nih.gov

The enantiomeric ratio (E), a measure of the enzyme's selectivity, is a key parameter in evaluating the effectiveness of the resolution. High E-values (typically >100) are indicative of an efficient separation process.

Hypothetical Data Table for Lipase-Mediated Acylation:

The following interactive table illustrates potential outcomes for the enzymatic resolution of (rac)-3-(Hydroxymethyl)-4-methylbenzonitrile based on findings for analogous compounds.

| Lipase Source | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee %) of Unreacted Alcohol | Enantiomeric Ratio (E) |

| Candida antarctica Lipase B (Novozym 435) | Vinyl Acetate | Toluene | 48 | >99 | >200 |

| Pseudomonas cepacia Lipase | Isopropenyl Acetate | Hexane | 50 | 95 | 150 |

| Candida rugosa Lipase | Acetic Anhydride | Dioxane | 45 | 92 | 110 |

| Aspergillus oryzae Lipase | Vinyl Butyrate | Tetrahydrofuran | 52 | 88 | 80 |

Note: This data is illustrative and based on typical results for similar substrates, not on experimental results for this compound.

Advanced Synthetic Techniques and Process Optimization

To enhance the efficiency, safety, and scalability of synthesizing this compound, advanced techniques and process optimization strategies are employed.

One-pot tandem reactions, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offer significant advantages in terms of reduced waste, time, and cost. mdpi.com For the synthesis of this compound, a potential one-pot strategy could involve the conversion of a suitable precursor, such as 4-methylterephthalaldehyde, through a sequence of selective reduction and cyanation steps.

A hypothetical tandem process could begin with the chemoselective reduction of one aldehyde group in 4-methylterephthalaldehyde to a hydroxymethyl group, followed by the in-situ conversion of the remaining aldehyde group to a nitrile. This approach would require careful selection of reagents and catalysts to ensure high selectivity at each step.

Example of a Potential Tandem Reaction:

Selective Reduction: Use of a mild reducing agent that selectively reduces one aldehyde in the presence of the other.

Oxime Formation: Reaction with hydroxylamine (B1172632) to form an aldoxime from the remaining aldehyde group.

Dehydration: In-situ dehydration of the aldoxime to yield the nitrile functionality.

This strategy streamlines the synthesis and minimizes purification steps. asianpubs.org

Micro-reactor technology offers precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved selectivity, higher yields, and enhanced safety, particularly for highly exothermic or hazardous reactions. The high surface-area-to-volume ratio in micro-reactors facilitates efficient heat transfer, preventing the formation of hotspots and byproduct formation.

For the synthesis of this compound, a continuous-flow micro-reactor system could be designed for the nitrilization step, which can be hazardous on a large scale. This would allow for the safe handling of reagents and precise control over the reaction time, leading to a cleaner product profile.

Systematic optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include:

Temperature: The reaction temperature can significantly influence the reaction rate and the formation of byproducts. An optimal temperature profile is essential for achieving high selectivity.

Solvent: The choice of solvent can affect the solubility of reactants and catalysts, as well as the reaction pathway. Solvents like toluene, acetonitrile (B52724), and dimethylformamide (DMF) are commonly used in such syntheses. asianpubs.org

Catalytic Systems: The selection of an appropriate catalyst is vital. For instance, in the conversion of an aldehyde to a nitrile, various catalysts can be employed to facilitate the dehydration of the intermediate oxime.

Illustrative Data Table for Optimization of a Synthetic Step (e.g., Nitrile Formation):

This interactive table presents a hypothetical optimization study for the conversion of 3-(hydroxymethyl)-4-methylbenzaldehyde to the target nitrile.

| Entry | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Formic Acid | Acetonitrile | 80 | 12 | 75 |

| 2 | Ferrous Sulfate | DMF | 100 | 6 | 88 |

| 3 | Thionyl Chloride | Toluene | 60 | 8 | 92 |

| 4 | Copper(I) Iodide | Dioxane | 90 | 10 | 82 |

Note: This data is illustrative and based on general findings for benzonitrile synthesis.

Chemical Reactivity and Mechanistic Investigations

Reactions of the Hydroxymethyl Functional Group

The hydroxymethyl (-CH₂OH) group is a primary alcohol attached to the benzene (B151609) ring at the meta-position relative to the nitrile group. Its reactions are typical of benzylic alcohols, demonstrating susceptibility to both oxidation and substitution.

The benzylic hydroxymethyl group can be selectively oxidized to either an aldehyde (formyl group) or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. The proximity of the electron-withdrawing nitrile group and the electron-donating methyl group can influence the reactivity of this benzylic position.

Common oxidation pathways include the use of manganese(IV) oxide for conversion to the corresponding aldehyde, 3-formyl-4-methylbenzonitrile (B3256745). For a more complete oxidation to 3-carboxy-4-methylbenzonitrile, stronger oxidizing agents like potassium permanganate (B83412) are typically employed.

Table 1: Oxidation Reactions of the Hydroxymethyl Group

| Product | Reagent(s) | Typical Conditions |

|---|---|---|

| 3-Formyl-4-methylbenzonitrile | Manganese(IV) oxide (MnO₂) | Varies, often in a non-polar solvent |

The hydroxyl part of the hydroxymethyl group can be replaced by other functional groups, most notably halogens, through nucleophilic substitution reactions. These reactions often proceed via an activated intermediate. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding benzylic halide, 3-(chloromethyl)-4-methylbenzonitrile (B13268527) or 3-(bromomethyl)-4-methylbenzonitrile, respectively.

These benzylic halides are valuable synthetic intermediates themselves, as the halogen is a good leaving group, readily displaced by a variety of nucleophiles. This allows for the introduction of a wide range of other functional groups at this position. A related process is radical bromination, where reagents like N-bromosuccinimide (NBS) can be used to introduce a bromine atom at the benzylic position, which can subsequently be hydrolyzed.

Reactions of the Nitrile Functional Group

The nitrile (-C≡N) group is a versatile functional group characterized by an electrophilic carbon atom, making it susceptible to attack by nucleophiles. libretexts.orglibretexts.org

Nucleophilic addition is the most significant reaction class for the nitrile group. wikipedia.org The carbon-nitrogen triple bond can be attacked by a wide array of nucleophiles, leading to a variety of products after subsequent workup. masterorganicchemistry.com

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. The reaction proceeds through an amide intermediate (3-(aminocarbonyl)-4-methylbenzamide) to ultimately yield a carboxylic acid (4-methylisophthalic acid). chemistrysteps.comlumenlearning.com

Reduction: Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the nitrile to a primary amine, yielding (3-(aminomethyl)-4-methylphenyl)methanol. libretexts.orglibretexts.org

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds add to the nitrile carbon to form an imine anion intermediate. libretexts.org Subsequent hydrolysis of this intermediate produces a ketone. libretexts.org For example, reaction with methylmagnesium bromide followed by an aqueous workup would yield 1-(3-(hydroxymethyl)-4-methylphenyl)ethan-1-one.

Table 2: Nucleophilic Addition Reactions of the Nitrile Group

| Reagent(s) | Intermediate | Final Product | Product Type |

|---|---|---|---|

| H₃O⁺ or OH⁻, H₂O | Amide | Carboxylic Acid | Hydrolysis |

| 1. LiAlH₄ 2. H₂O | Imine anion | Primary Amine | Reduction |

While the carbon-nitrogen triple bond of a nitrile is less reactive in cycloadditions than carbon-carbon multiple bonds, it can participate in such reactions, particularly [3+2] cycloadditions with 1,3-dipoles. For this to occur, the nitrile is often converted into a more reactive derivative, such as a nitrile oxide. The corresponding 3-(hydroxymethyl)-4-methylbenzonitrile oxide could, in principle, react with dipolarophiles (e.g., alkenes) to form five-membered heterocyclic rings like isoxazoles. researchgate.net This type of reaction is a powerful tool for constructing complex heterocyclic systems.

Aromatic Ring Reactivity Patterns

Electrophilic aromatic substitution on the this compound ring is directed by the three existing substituents. Their electronic effects either activate or deactivate the ring towards attack by an electrophile and determine the position of the incoming substituent.

Nitrile Group (-CN): This group is strongly deactivating and a meta-director due to its electron-withdrawing inductive and resonance effects. libretexts.orglibretexts.org It directs incoming electrophiles to the position meta to itself (C5).

Hydroxymethyl Group (-CH₂OH): This group is weakly activating and an ortho, para-director. It directs incoming electrophiles to its ortho positions (C2, C4) and its para position (C6).

Methyl Group (-CH₃): This group is activating and an ortho, para-director due to its electron-donating inductive and hyperconjugation effects. libretexts.org It directs incoming electrophiles to its ortho positions (C3, C5) and its para position (C1).

Position C2: Activated by the ortho-directing -CH₂OH group.

Position C5: Activated by the ortho-directing -CH₃ group and the meta-directing -CN group.

Position C6: Activated by the para-directing -CH₂OH group.

The two activating groups (-CH₃ and -CH₂OH) will generally dominate the directing effects over the deactivating -CN group. Therefore, substitution is most likely to occur at positions C2, C5, or C6, which are activated by the ortho/para-directing groups. The precise outcome would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role in determining the product distribution.

Electrophilic Substitution on the Benzonitrile (B105546) Core

Electrophilic Aromatic Substitution (EAS) involves an electrophile attacking the electron-rich benzene ring. The regiochemical outcome of such reactions on this compound depends on the directing effects of the existing substituents. uci.edu

Substituents can be broadly categorized based on their influence on the reaction rate and the position of the incoming electrophile. libretexts.org

Activating Groups : These donate electron density to the ring, making it more nucleophilic and increasing the rate of reaction compared to benzene. They typically direct incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org

Deactivating Groups : These withdraw electron density from the ring, making it less nucleophilic and slowing the reaction rate. They generally direct incoming electrophiles to the meta position. libretexts.orglibretexts.org

In this compound, the methyl and hydroxymethyl groups are considered activating, ortho, para-directors, while the nitrile group is a deactivating, meta-director. libretexts.org

| Substituent | Position on Ring | Classification | Directing Effect |

|---|---|---|---|

| -CN (Nitrile) | 1 | Deactivating | Meta (to C-3, C-5) |

| -CH₂OH (Hydroxymethyl) | 3 | Activating | Ortho, Para (to C-2, C-4, C-6) |

| -CH₃ (Methyl) | 4 | Activating | Ortho, Para (to C-3, C-5) |

The available positions for substitution on the ring are C-2, C-5, and C-6. The directing effects of the substituents create a competitive scenario:

Position C-2 : Ortho to the -CH₂OH group (activating) and ortho to the -CN group (disfavored).

Position C-5 : Meta to the -CH₂OH group, ortho to the -CH₃ group (activating), and meta to the -CN group (deactivating).

Position C-6 : Para to the -CH₂OH group (activating) and meta to the -CH₃ group.

Given that activating groups generally control the regioselectivity, substitution is most likely to be directed by the hydroxymethyl and methyl groups. The C-5 position is strongly activated by the ortho-methyl group and simultaneously directed by the meta-directing nitrile group. The C-6 position is strongly activated by the para-directing hydroxymethyl group. Steric hindrance from the adjacent methyl group might slightly disfavor attack at C-5. Therefore, electrophilic attack is predicted to occur preferentially at the C-6 and C-5 positions.

Nucleophilic Substitution on the Benzonitrile Core

Nucleophilic aromatic substitution (SNAr) is a pathway where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This mechanism is distinct from SN1 and SN2 reactions and typically requires specific conditions. wikipedia.org The canonical SNAr mechanism is an addition-elimination process that proceeds through a stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com

For this reaction to be favorable, two main criteria must be met:

The aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho and/or para to the leaving group. wikipedia.orgyoutube.com These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance.

There must be a good leaving group (typically a halide) on the ring. wikipedia.org

The structure of this compound does not meet these requirements. It lacks a suitable leaving group on the aromatic core. Furthermore, while the nitrile group is electron-withdrawing, the presence of electron-donating methyl and hydroxymethyl groups would destabilize the negative charge required for the Meisenheimer intermediate. Consequently, direct nucleophilic substitution on the benzonitrile core via the SNAr mechanism is considered mechanistically unfavorable.

Catalytic Reaction Mechanisms

Role of Transition Metal Complexes in Chemical Transformations

Transition metal complexes are pivotal catalysts for a variety of transformations involving the functional groups present in this compound. While specific studies on this exact molecule are not prevalent, analogous reactions with related compounds illustrate the potential catalytic pathways.

Common transformations include:

Oxidation of the Hydroxymethyl Group : Transition metal catalysts, such as those based on palladium (Pd), ruthenium (Ru), or copper (Cu), can facilitate the selective oxidation of the primary alcohol to an aldehyde (3-formyl-4-methylbenzonitrile) or a carboxylic acid (3-cyano-4-methylbenzoic acid).

Reduction of the Nitrile Group : The nitrile group can be reduced to a primary amine (3-(aminomethyl)-4-methylbenzyl alcohol) via catalytic hydrogenation. This is commonly achieved using catalysts like Raney Nickel (Ni), Palladium on carbon (Pd/C), or Platinum oxide (PtO₂).

Cyclotrimerization of the Nitrile Group : Low-valent transition metals can catalyze the [2+2+2] cyclotrimerization of nitriles to form 1,3,5-triazines. Catalytic systems composed of titanium chlorido complexes and magnesium have been shown to be effective for the cyclotrimerization of various benzonitriles. researchgate.net

| Functional Group | Transformation | Typical Catalyst System | Product Type |

|---|---|---|---|

| -CH₂OH (Hydroxymethyl) | Oxidation | Pd, Ru, or Cu complexes | Aldehyde or Carboxylic Acid |

| -CN (Nitrile) | Reduction | Raney Ni, Pd/C, PtO₂ with H₂ | Primary Amine |

| -CN (Nitrile) | Cyclotrimerization | TiCl₄/Mg | 1,3,5-Triazine derivative |

Kinetic Studies and Proposed Reaction Pathways (e.g., radical pathways)

While specific kinetic studies on this compound are limited, reaction pathways can be proposed based on the reactivity of its functional groups, particularly through radical mechanisms involving the benzylic positions. The C-H bonds on the carbon atoms adjacent to the aromatic ring (the methyl and hydroxymethyl groups) are benzylic and are known to be weaker and more susceptible to radical abstraction than other C-H bonds. nih.govresearchgate.net

A common radical reaction is benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator. For this compound, this reaction would likely proceed via a free-radical chain mechanism:

Initiation : The radical initiator (e.g., AIBN or light) generates a bromine radical from NBS.

Propagation : The bromine radical abstracts a hydrogen atom from one of the benzylic positions. The methyl group is often more susceptible to this abstraction than the hydroxymethyl group. This step forms a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a molecule of NBS to form the brominated product and a new bromine radical, which continues the chain.

Termination : The reaction is terminated when two radicals combine.

Theoretical and kinetic studies on the combustion and atmospheric reactions of toluene (B28343) provide a deep understanding of the behavior of the benzyl (B1604629) radical, which is analogous to the radical that would be formed at the 4-methyl position of this compound. nih.govnih.govacs.org Such studies show that the formation of benzylic radicals is a key pathway and that these intermediates can react further, for example with O₂ in combustion processes. nih.gov Kinetic studies on other substituted benzonitriles, although involving different reactions, have utilized techniques like Hammett plots to quantify how electronic substituent effects influence reaction rates. rsc.org Similar methodologies could be applied to quantify the reactivity of this compound in various transformations.

Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental ¹³C NMR data for 3-(Hydroxymethyl)-4-methylbenzonitrile has not been located in surveyed scientific sources. A theoretical spectrum would display unique resonances for each carbon atom in the molecule, including the methyl, hydroxymethyl, and cyano carbons, as well as the six aromatic carbons. The chemical shifts of the aromatic carbons would provide definitive evidence for the substitution pattern on the benzene (B151609) ring.

Vibrational Spectroscopy

Experimental FT-IR spectra for this compound are not prominently published. An expected spectrum would exhibit characteristic absorption bands for the O-H stretch of the alcohol, the C≡N stretch of the nitrile, C-H stretches of the aromatic ring, methyl, and hydroxymethyl groups, and various C-C stretching and bending vibrations within the aromatic ring. The precise frequencies of these bands would help to confirm the presence of the key functional groups.

Published FT-Raman spectra for this compound are currently unavailable. This technique would complement FT-IR by providing information on the non-polar bonds and symmetric vibrations within the molecule. The C≡N and aromatic ring stretching modes are typically strong in Raman spectra and would be key features for analysis.

Mass Spectrometry Techniques

Specific mass spectrometry data for this compound is not detailed in the available literature. This technique would be used to determine the compound's molecular weight and to study its fragmentation pattern upon ionization. The molecular ion peak would confirm the elemental composition, while fragment ions would correspond to the loss of functional groups such as -CH₂OH or -CN, further corroborating the proposed structure.

Due to the lack of specific experimental data, detailed data tables and in-depth analysis of research findings for this compound cannot be provided at this time. Further experimental research is required to fully characterize this compound.

X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for elucidating the precise three-dimensional arrangement of atoms in the solid state. This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The pattern provides information about the electron density within the crystal, which is used to determine the exact positions of atoms, as well as bond lengths, bond angles, and torsion angles. mdpi.com

For this compound, an X-ray crystal structure analysis would confirm the planar geometry of the benzene ring, the substitution pattern of the hydroxymethyl, methyl, and nitrile groups, and the specific bond distances and angles. mdpi.com Furthermore, it reveals how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding involving the hydroxyl group. This information is invaluable for understanding the compound's physical properties and for computational modeling studies. mdpi.commdpi.com

Table 2: Representative Data from a Hypothetical X-ray Crystallographic Analysis

| Parameter | Description | Example Value |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | a = 8.2 Å, b = 10.7 Å, c = 13.0 Å, β = 95° |

| Volume (V) | The volume of the unit cell. | 1130 ų |

| Z | The number of molecules in the unit cell. | 4 |

| Calculated Density (ρ) | The theoretical density of the crystal. | 1.35 g/cm³ |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. For assessing the purity of this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed. nih.gov In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica) using a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol (B129727). sielc.comhelixchrom.com

The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. Purity is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks detected, typically by a UV detector set at a wavelength where the aromatic ring absorbs strongly (e.g., 220-254 nm). nih.govhelixchrom.com

Table 3: Typical HPLC Parameters for Analysis of Benzonitrile (B105546) Derivatives

| Parameter | Typical Condition |

| Column | C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 5-10 µL |

Gas Chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. sigmaaldrich.com Given its molecular structure and functional groups, this compound is sufficiently volatile and thermally stable for GC analysis, as demonstrated by the use of GC to determine the purity of the related isomer, 3-(Hydroxymethyl)benzonitrile. sigmaaldrich.com

In GC, a sample is injected into a heated port, vaporized, and transported through a column by an inert carrier gas (e.g., helium or nitrogen). The separation occurs based on the compound's boiling point and its interactions with the column's stationary phase. A detector, such as a Flame Ionization Detector (FID), records the elution of the compound, allowing for quantitative analysis and purity assessment.

Table 4: Typical Gas Chromatography (GC) Parameters

| Parameter | Typical Condition |

| Column | Capillary column (e.g., HP-5, 30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

The coupling of liquid chromatography with mass spectrometry (LC-MS) creates a powerful analytical tool that combines the separation capabilities of LC with the detection specificity of MS. nih.gov This hyphenated technique is highly effective for identifying and quantifying compounds in complex mixtures. The separation is first performed using an HPLC or an Ultra-Performance Liquid Chromatography (UPLC) system. UPLC systems utilize columns with smaller particle sizes (<2 µm), which allows for higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. sielc.comlcms.cz

After separation, the eluent is directed into the mass spectrometer, typically via an ESI source. nih.gov The MS detector provides mass-to-charge ratio data for the eluting peaks, offering a high degree of confidence in peak identification. For this compound, LC-MS would provide both its retention time from the LC separation and its molecular mass from the MS, enabling unambiguous confirmation and quantification even at low concentrations. shimadzu.com

Table 5: Typical LC-MS System Parameters

| Component | Parameter | Typical Setting |

| LC System (UPLC) | Column | C18, 50 mm x 2.1 mm, 1.9 µm |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile | |

| Flow Rate | 0.4 mL/min | |

| MS System (ESI) | Ionization Mode | Positive |

| Capillary Voltage | 4.5 kV | |

| Nebulizer Pressure | 40 psi | |

| Drying Gas Flow & Temp | 9 L/min, 300 °C | |

| Mass Scan Range | 100 - 500 m/z |

Elemental Analysis for Empirical Formula Validation

For this compound, the proposed molecular formula is C₉H₉NO. The theoretical elemental composition can be calculated based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u). The total molecular weight of the compound is 147.17 g/mol .

The validation process involves the combustion of a small, precisely weighed sample of the compound in an elemental analyzer. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are meticulously measured. From the masses of these products, the percentage of each element in the original sample is calculated.

Theoretical vs. Experimental Data

The congruence between the experimentally determined percentages and the theoretical values is a strong indicator of the correctness of the proposed empirical formula. Generally, experimental values that fall within ±0.4% of the theoretical values are considered acceptable and provide strong evidence for the proposed structure and purity of the compound.

Below is a comparison of the theoretical elemental composition of this compound and a set of typical, illustrative experimental results that would serve to validate the empirical formula.

| Element | Theoretical % | Experimental % | Difference % |

| Carbon (C) | 73.45 | 73.21 | -0.24 |

| Hydrogen (H) | 6.16 | 6.25 | +0.09 |

| Nitrogen (N) | 9.52 | 9.41 | -0.11 |

Note: The experimental data presented here are hypothetical and serve to illustrate a typical result that would be considered a successful validation of the empirical formula.

The minor deviations observed in the illustrative experimental data fall well within the accepted tolerance range. Such results would confirm that the elemental composition of the analyzed sample is consistent with the empirical formula C₉H₉NO, thereby providing crucial support for the structural assignment of this compound.

In-Depth Computational Analysis of this compound Unattainable Due to Lack of Specific Research Data

A comprehensive computational and theoretical characterization of the chemical compound this compound, as requested, cannot be completed at this time. Extensive searches for dedicated scholarly research, including quantum chemical calculations, electronic structure analyses, and molecular electrostatic potential mapping specifically for this molecule, have yielded no publicly available data.

The instructions provided require a detailed article focusing solely on this compound, structured around a precise outline that includes Density Functional Theory (DFT) for molecular geometry optimization, basis set and functional selection, HOMO-LUMO characterization, Molecular Electrostatic Potential (MEP) surface mapping, and Mulliken charge distribution analysis.

While general principles and methodologies for these computational techniques are well-documented for other related benzonitrile derivatives and organic molecules, applying this general knowledge to this compound without specific computational results from peer-reviewed studies would amount to speculation. The generation of scientifically accurate data tables and detailed research findings, as mandated by the instructions, is contingent upon the existence of such dedicated research.

Without access to studies that have specifically modeled this compound, it is not possible to provide factual information on its optimized molecular geometry, electronic properties like HOMO-LUMO energy gaps, or the distribution of electronic charge as depicted by MEP maps and Mulliken analysis. To maintain scientific accuracy and adhere strictly to the provided constraints, which forbid introducing information outside the explicit scope, the article cannot be generated.

Computational Chemistry and Theoretical Characterization

Electronic Structure Analysis

Analysis of Intramolecular Charge Transfer Interactions

3-(Hydroxymethyl)-4-methylbenzonitrile is structured as a donor-acceptor (D-A) system. The benzonitrile (B105546) moiety, with its electron-withdrawing cyanide (-CN) group, acts as the electron acceptor. The benzene (B151609) ring, substituted with an electron-donating hydroxymethyl (-CH₂OH) group and a methyl (-CH₃) group, serves as the electron donor and π-bridge. Upon photoexcitation, an electron can be transferred from the donor part of the molecule to the acceptor part, a process known as Intramolecular Charge Transfer (ICT).

This phenomenon is extensively studied in analogous molecules like 4-(N,N-dimethylamino)benzonitrile (DMABN). In DMABN, the torsion of the dimethylamino donor group relative to the benzonitrile acceptor moiety leads to the formation of a twisted intramolecular charge-transfer (TICT) state. nih.govnih.gov This state is responsible for anomalous, red-shifted fluorescence emission in polar solvents. nih.gov For this compound, computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be employed to model this process. These calculations can predict the geometries of the ground state, the locally excited (LE) state, and the charge-transfer state.

Key parameters derived from such analyses include the energy difference between the LE and ICT states and the magnitude of the dipole moment in the excited state. A significant increase in the dipole moment upon excitation is a hallmark of a charge-transfer process. The nature of the orbitals involved, typically analyzed using Natural Transition Orbitals (NTOs), can confirm the charge-transfer character of the transition. arxiv.org For instance, the highest occupied molecular orbital (HOMO) is usually localized on the donor fragment, while the lowest unoccupied molecular orbital (LUMO) is localized on the acceptor fragment.

| Molecular Component | Role in ICT | Expected Orbital Localization |

|---|---|---|

| Hydroxymethyl & Methyl Groups | Electron Donor | Highest Occupied Molecular Orbital (HOMO) |

| Benzene Ring | π-Bridge | - |

| Nitrile Group | Electron Acceptor | Lowest Unoccupied Molecular Orbital (LUMO) |

Excited State Properties and Emission Phenomena

The excited state dynamics of donor-acceptor systems like this compound are critical to understanding their photophysical properties, including absorption and fluorescence. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational tool for calculating the properties of electronically excited states. rsc.org

Simulations can predict the vertical excitation energies, which correspond to the absorption spectrum (UV-Vis), and the oscillator strengths, which determine the intensity of the absorption bands. Following excitation, the molecule relaxes to a minimum on the excited-state potential energy surface. The energy difference between this relaxed state and the ground state corresponds to the emission energy (fluorescence).

In many donor-acceptor benzonitriles, dual fluorescence can be observed, particularly in polar solvents. nih.gov This phenomenon arises from emission from two different excited-state minima: a locally excited (LE) state, which resembles the ground state geometry, and a charge-transfer (ICT) state, which is often geometrically twisted and highly polar. nih.govacs.orgresearchgate.net The ICT state is stabilized by polar solvents, leading to a red-shifted emission band. nih.gov TD-DFT calculations, combined with a solvent model (like the Polarizable Continuum Model, PCM), can simulate these effects and predict the emission wavelengths in different environments. researchgate.net While specific studies on this compound are not prevalent, the behavior of similar systems suggests it may exhibit solvatochromic shifts in its fluorescence spectrum.

Vibrational Spectra Simulation and Assignment

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Quantum chemical calculations, primarily using DFT with basis sets like B3LYP/6-311++G(d,p), are highly effective for simulating these spectra. orientjchem.org Calculated harmonic frequencies can be scaled to correct for anharmonicity and systematic errors, showing excellent agreement with experimental data.

For this compound, theoretical spectra can be used to assign the observed vibrational bands to specific molecular motions. Key vibrational modes for this molecule would include:

C≡N stretch: A strong, sharp band typically found in the 2220-2240 cm⁻¹ range. orientjchem.org

O-H stretch: A broad band from the hydroxymethyl group, usually around 3300-3500 cm⁻¹.

C-H stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and hydroxymethyl groups are found just below 3000 cm⁻¹. orientjchem.org

Ring C-C stretches: These occur in the 1400-1650 cm⁻¹ region. orientjchem.org

CH₃ and CH₂ modes: Bending, rocking, and twisting vibrations associated with the methyl and hydroxymethyl groups appear at lower frequencies.

Potential Energy Distribution (PED) analysis is often performed to provide a quantitative assignment of each normal mode in terms of contributions from internal coordinates. cyberleninka.ru Such detailed assignments are crucial for interpreting experimental spectra and understanding molecular structure.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| O-H Stretching | -CH₂OH | 3300 - 3500 |

| Aromatic C-H Stretching | Benzene Ring | 3000 - 3100 |

| Aliphatic C-H Stretching | -CH₃, -CH₂OH | 2850 - 3000 |

| C≡N Stretching | -CN | 2220 - 2240 |

| C-C Ring Stretching | Benzene Ring | 1400 - 1650 |

| C-H Bending (in-plane) | Aromatic/Aliphatic | 1000 - 1300 |

| C-H Bending (out-of-plane) | Aromatic | 750 - 1000 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the time-dependent behavior of atoms and molecules, providing insights into the dynamics of materials in condensed phases.

In a liquid or solid state, the orientation and arrangement of molecules are not random. MD simulations of benzonitrile have shown evidence of local ordering, with molecules forming antiparallel configurations due to Coulombic interactions between the nitrile group of one molecule and the hydrogen atoms of its neighbors. stanford.edu This local structure influences the collective reorientational dynamics, which can be probed experimentally and validated through simulations. stanford.edu For this compound, MD simulations could reveal how the additional hydroxymethyl and methyl groups, and particularly the potential for hydrogen bonding, influence the local structure and rotational dynamics in a liquid phase or solution.

The functional groups on this compound allow for a variety of intermolecular interactions. The hydroxyl group (-OH) is a classic hydrogen bond donor and acceptor, while the nitrogen atom of the nitrile group (-CN) is a hydrogen bond acceptor. researchgate.net These interactions are critical in determining the properties of the compound in condensed phases, such as its boiling point, solubility, and crystal packing.

MD simulations can be used to analyze these interactions in detail. By calculating radial distribution functions (RDFs) between specific atoms (e.g., the hydroxyl hydrogen and the nitrile nitrogen of a neighboring molecule), the presence and strength of hydrogen bonds can be quantified. acs.org Studies on related systems, such as phenol-acetonitrile-water clusters, have shown that cyclic hydrogen bonding networks can be very important in determining the stability of different configurations. researchgate.net The interplay between O-H···N, O-H···O, and C-H···N hydrogen bonds would dictate the supramolecular assembly of this compound.

| Site on Molecule | Functional Group | Potential Role in H-Bonding |

|---|---|---|

| Hydroxyl Hydrogen | -OH | Donor |

| Hydroxyl Oxygen | -OH | Acceptor |

| Nitrile Nitrogen | -CN | Acceptor |

In fields like medicinal chemistry, understanding how a small molecule interacts with a biological target, such as a protein or enzyme, is essential. MD simulations are a powerful tool for this purpose. After an initial binding pose is predicted using molecular docking, MD simulations can be run on the compound-target complex to explore its dynamic stability and the nature of the intermolecular interactions over time. nih.govnih.gov

These simulations can reveal which interactions (e.g., specific hydrogen bonds, hydrophobic contacts) are most persistent and crucial for binding affinity. They can also show how the binding of the compound might induce conformational changes in the target protein. For a molecule like this compound, which possesses key functional groups for interaction, MD simulations could be used to investigate its potential as a ligand for a specific biological target, providing a dynamic picture that complements static docking models.

Molecular Docking Studies

Prediction of Binding Interactions with Molecular Targets (e.g., enzymes, receptors in biochemical pathways)

No molecular docking studies for this compound have been identified in a review of scientific literature. Therefore, there are no predictions of its binding interactions, binding affinity scores, or identification of key interacting amino acid residues with any specific molecular targets.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

No computational Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) models have been published for this compound or a series of its analogs. Consequently, there is no information detailing the structural features of the molecule that are critical for any potential biological activity.

Prediction of Chemical Properties from Theoretical Parameters (e.g., chemical potential, energy gap)

There are no available published studies that use theoretical or quantum chemical calculations, such as Density Functional Theory (DFT), to determine the chemical properties of this compound. As a result, values for theoretical parameters like chemical potential, global hardness, electrophilicity, or the HOMO-LUMO energy gap are not available. Such parameters are often calculated for other molecules to provide insights into their reactivity and stability. mdpi.com

Applications in Chemical and Biological Research

Precursor in the Synthesis of Complex Organic Molecules

The utility of a chemical compound as a precursor or building block is determined by its reactivity and the presence of functional groups that can participate in various chemical transformations. Benzonitrile (B105546) derivatives, in general, are valuable intermediates in organic synthesis.

Role as an Intermediate in Multi-step Organic Synthesis

There is no specific information available in the search results detailing the role of 3-(Hydroxymethyl)-4-methylbenzonitrile as an intermediate in documented multi-step organic syntheses. While related structures such as 4-(hydroxymethyl)benzonitrile (B1214540) and other substituted benzonitriles are utilized in synthesis, the specific pathways involving the title compound are not described.

Utilization as a Building Block for Chemical Libraries

No specific studies were found that document the use of this compound as a building block for the generation of chemical libraries for screening purposes.

Exploration of Molecular Interactions with Biological Systems (Non-Clinical)

The biological activity of benzonitrile derivatives can be diverse, with some showing potential as enzyme inhibitors. However, specific research focused on this compound is limited.

Enzyme Inhibition Studies (e.g., Cholinesterase activity, Tyrosinase activity)

While various benzonitrile compounds have been investigated for their effects on different enzymes, there are no specific findings available for this compound.

Cholinesterase Activity: Research into cholinesterase inhibitors has explored a wide range of chemical structures, including derivatives of benzothiazolone and other complex amines. mdpi.comnih.gov However, studies specifically evaluating the cholinesterase inhibitory potential of this compound were not found. The inhibitory activity of phenolic compounds can be influenced by the number and position of hydroxyl and methoxyl groups. nih.gov

Tyrosinase Activity: Some benzonitriles have been identified as tyrosinase inhibitors. For instance, 4-methylbenzonitrile is noted as a potent inhibitor among a series of tested benzonitriles. nih.gov These compounds are thought to coordinate with the copper at the enzyme's active site. nih.gov Despite this, specific kinetic data or inhibition constants for this compound are not available.

In Vitro Cytotoxicity Assessments in Specific Cell Lines (e.g., FaDu hypopharyngeal tumor cells)

No research data was found regarding in vitro cytotoxicity assessments of this compound in any cell line, including the specified FaDu hypopharyngeal tumor cells.

Modulation of Isolated Enzyme and Receptor Activity for Research Purposes

There is no specific information available from the search results on the use of this compound to modulate the activity of isolated enzymes or receptors for research purposes. The development of allosteric modulators for receptors is an active area of research, but this specific compound has not been identified in such a role. nih.govnih.gov

Contribution to Materials Science Research

The benzonitrile scaffold, a core component of this compound, is of significant interest in materials science. The unique electronic properties conferred by the nitrile group, combined with the versatility of the benzene (B151609) ring for substitution, make benzonitrile derivatives valuable candidates for the development of advanced materials.

Investigations in Organic Light-Emitting Diodes (OLEDs) and Related Optoelectronic Applications (for related derivatives)

While specific research on the direct application of this compound in Organic Light-Emitting Diodes (OLEDs) is not extensively documented, numerous studies have explored the potential of related benzonitrile derivatives in this field. These compounds are often used as building blocks for larger, more complex molecules that serve as emitters or host materials in OLED devices.

The inclusion of the benzonitrile moiety in molecules designed for OLEDs is strategic. The electron-withdrawing nature of the nitrile group can influence the molecule's electronic structure, affecting its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modulation is crucial for tuning the emission color and improving charge injection and transport properties within the OLED device.

For instance, studies on donor-acceptor-donor' (D-A-D') type fluorinated benzonitrile compounds have demonstrated their potential in exhibiting thermally activated delayed fluorescence (TADF). rsc.org This mechanism is highly desirable for achieving high-efficiency OLEDs. The benzonitrile unit often acts as the electron-accepting core in these architectures. Researchers have shown that the photophysical properties of such materials can be finely tuned, leading to stimuli-responsive emission characteristics that are valuable for advanced optoelectronic applications. rsc.org

Furthermore, pyrene-benzimidazole derivatives have been synthesized and investigated as blue emitters for OLEDs. nih.gov In these molecular designs, while pyrene (B120774) acts as the primary luminophore, the benzimidazole (B57391) component, which can be conceptually related to substituted benzonitriles, helps to prevent aggregation-caused quenching and maintain spectral purity. nih.gov The goal of such molecular engineering is often to overcome common issues with blue emitters, such as poor stability and efficiency. nih.gov

The performance of OLEDs based on benzonitrile derivatives is highly dependent on the molecular structure and the resulting solid-state packing. The table below summarizes key performance metrics for a hypothetical OLED device incorporating a novel benzonitrile-based emitter, illustrating the type of data generated in such investigations.

| Device Parameter | Value | Reference |

|---|---|---|

| Maximum External Quantum Efficiency (EQE) | 3.1% | rsc.org |

| Emission Peak | 830 nm (Near-Infrared) | rsc.org |

| Luminance at 5.5 V | 100 (±6) cd m−2 | nih.gov |

| CIE Coordinates | (0.1482, 0.1300) (Pure Blue) | nih.gov |

Stability Studies in Biological Mimic Systems

Understanding the metabolic fate of a chemical compound is crucial, particularly in the early stages of drug discovery and development. Biological mimic systems, such as liver microsomes, provide a valuable in vitro tool for predicting how a compound might be metabolized in vivo.

In Vitro Microsomal Metabolic Stability Studies

In vitro metabolic stability assays using liver microsomes are a cornerstone of modern drug discovery, helping to predict the pharmacokinetic behavior of new chemical entities (NCEs). nuvisan.com These assays measure the rate at which a compound is metabolized by the major drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzyme systems, which are abundant in liver microsomes. nih.govevotec.com

The general protocol for a microsomal stability assay involves incubating the test compound, such as this compound, with liver microsomes sourced from humans or preclinical species (e.g., rat, mouse, dog). nuvisan.comevotec.com The reaction is initiated by adding a necessary cofactor, typically NADPH for Phase I metabolism. evotec.com Aliquots are taken at various time points, and the reaction is stopped. The concentration of the remaining parent compound is then quantified using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

From the rate of disappearance of the compound, key pharmacokinetic parameters can be calculated:

Half-life (t½): The time it takes for the concentration of the compound to decrease by half.

Intrinsic Clearance (CLint): A measure of the inherent ability of the liver enzymes to metabolize the compound. nuvisan.com

This data is vital for predicting in vivo hepatic clearance, which influences dosing regimens and potential drug-drug interactions. nuvisan.com While specific metabolic stability data for this compound is not publicly available, the following table illustrates typical results obtained from such an assay for a hypothetical test compound.

| Species (Liver Microsomes) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Human | 45 | 30.8 |

| Rat | 15 | 92.4 |

| Mouse | 11 | 126.1 |

| Dog | 62 | 22.4 |

| Monkey | 51 | 27.2 |

Significant differences in metabolic rates between species, as shown in the table, are common and provide crucial information for selecting the appropriate animal models for further preclinical studies. frontiersin.org

Design and Optimization of Novel Chemical Entities

The process of drug discovery involves the design and synthesis of new molecules that can interact with biological targets to produce a therapeutic effect. drugdesign.org this compound represents a versatile scaffold or building block for the design of novel chemical entities due to the presence of three key functional regions: the nitrile group, the hydroxymethyl group, and the substituted benzene ring.

The nitrile group is a particularly valuable functional group in medicinal chemistry. sioc-journal.cn It is a bioisostere for other groups like carbonyls and can participate in various non-covalent interactions, including hydrogen bonds and polar interactions, to enhance binding affinity and selectivity for a target protein. sioc-journal.cn Furthermore, introducing a nitrile group can block metabolically labile sites on a molecule, thereby increasing its metabolic stability and improving its pharmacokinetic profile. sioc-journal.cn

The hydroxymethyl group provides a site for hydrogen bonding, which is critical for molecular recognition at a biological target's active site. biomedres.us It can also serve as a synthetic handle for further molecular modification, allowing chemists to attach other functional groups to explore structure-activity relationships (SAR). This molecular modification is a key strategy in lead optimization, aiming to improve a drug candidate's potency, selectivity, and pharmacokinetic properties. biomedres.usnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.